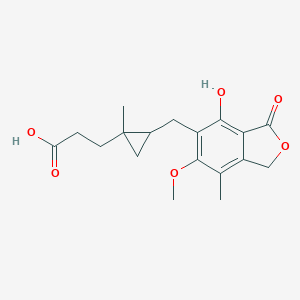
1-环丙烷霉酚酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropane Mycophenolic Acid is a variant of Mycophenolic Acid (MPA), which is a potent immunosuppressant agent . MPA inhibits de novo purine biosynthesis and has shown antibacterial, antifungal, and antiviral properties . The 1-Cyclopropane variant of MPA is available for purchase as a high-quality reference material .
Molecular Structure Analysis
Mycophenolic Acid is a meroterpenoid composed of a phthalide moiety substituted by a terpenoid side chain . The 1-Cyclopropane variant likely incorporates a cyclopropane ring into this structure, but specific details are not available in the current literature.
科学研究应用
Medicinal Chemistry: Immunosuppressive Agent
1-Cyclopropane Mycophenolic Acid (CPMA) is structurally related to mycophenolic acid (MPA), a potent immunosuppressant widely used in organ transplantation to prevent graft rejection . CPMA’s unique cyclopropane ring may offer a different pharmacokinetic profile, potentially leading to new therapeutic strategies. Research in this area focuses on optimizing drug delivery systems, such as nanogels, to target specific immune cells .
Antiviral Research: Influenza A Virus Inhibition
Studies have shown that derivatives of mycophenolic acid, like CPMA, exhibit inhibitory effects against the replication of Influenza A virus strains . This opens up avenues for CPMA to be developed into novel antiviral agents, especially considering the need for new drugs with high efficiency and low toxicity.
Agricultural Chemistry: Plant Growth and Protection
In agriculture, CPMA could be investigated for its role in modulating plant hormones like ethylene, which is crucial for plant growth and stress responses . By influencing ethylene levels, CPMA might help in developing new strategies to enhance plant growth and yield.
Environmental Science: Ethylene Production and Regulation
The environmental applications of CPMA may include the study of ethylene production and its impact on plant ecosystems . Understanding how CPMA affects ethylene levels could lead to insights into plant development and stress adaptation, contributing to ecological balance and sustainability.
Biotechnology: Plant-Bacterial Interactions
CPMA’s potential role in biotechnology could be explored through its impact on plant-bacterial interactions, particularly in the context of ethylene and ACC (1-aminocyclopropane-1-carboxylate) signaling . This could lead to the development of bio-fertilizers and bio-pesticides that promote plant health and resilience.
Organic Chemistry: Synthetic Applications
In organic chemistry, CPMA could be utilized for its reactivity in cyclopropane synthesis, which is valuable for creating complex molecular architectures . Its unique structure may provide novel pathways for chemical transformations, contributing to the synthesis of new compounds with potential industrial applications.
Pharmaceutical Development: Drug Optimization
CPMA may be used in pharmaceutical research to develop new drugs or optimize existing therapies. Its cyclopropane moiety could influence the drug’s binding affinity and efficacy, leading to improved treatment options for various diseases .
Chemical Research: Reactivity and Transformations
The reactivity of CPMA in chemical reactions, such as cycloadditions or rearrangements, is of interest in fundamental chemistry research . Understanding these reactions could provide insights into reaction mechanisms and the development of new synthetic methodologies.
作用机制
Target of Action
1-Cyclopropane Mycophenolic Acid (1-CPMA) primarily targets the de novo purine biosynthesis pathway . This pathway is crucial for the production of guanine nucleotides, which are essential for DNA and RNA synthesis, as well as other cellular functions .
Mode of Action
1-CPMA acts as a potent immunosuppressant agent by inhibiting the enzyme inosine monophosphate dehydrogenase (IMPDH) . IMPDH plays a critical role in the de novo purine biosynthesis pathway. By inhibiting IMPDH, 1-CPMA disrupts the production of guanine nucleotides, thereby suppressing the proliferation of lymphocytes and other immune cells .
Biochemical Pathways
The inhibition of IMPDH by 1-CPMA affects the de novo purine biosynthesis pathway . This disruption leads to a decrease in the production of guanine nucleotides, which are essential for the proliferation of immune cells. As a result, the immune response is suppressed, which is beneficial in preventing organ transplant rejection and treating autoimmune diseases .
Pharmacokinetics
The pharmacokinetics of 1-CPMA involves its absorption, distribution, metabolism, and excretion (ADME). It is absorbed in the gastrointestinal tract and distributed throughout the body . The metabolism of 1-CPMA occurs in the liver, and it is primarily excreted in the urine . Factors such as renal function, serum albumin levels, sex, ethnicity, food intake, and concurrent administration of interacting drugs can significantly influence the pharmacokinetics of 1-CPMA .
Result of Action
The primary result of 1-CPMA’s action is the suppression of the immune response . By inhibiting the de novo purine biosynthesis pathway, 1-CPMA reduces the proliferation of immune cells, thereby preventing organ transplant rejection and treating autoimmune diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-CPMA. For instance, heat stress can affect the efficacy of 1-CPMA . Additionally, the presence of other medications can interact with 1-CPMA, potentially altering its pharmacokinetics and overall effectiveness .
安全和危害
Mycophenolic Acid is considered hazardous and can cause harm if swallowed, suspected of causing genetic defects, may damage the unborn child, and causes damage to organs through prolonged or repeated exposure . It is likely that 1-Cyclopropane Mycophenolic Acid shares similar hazards, although specific details are not available in the current literature.
未来方向
The use of Mycophenolic Acid and its variants, including 1-Cyclopropane Mycophenolic Acid, in the treatment of various autoimmune diseases is increasing . Future research may focus on improving the understanding of the pharmacokinetics and pharmacodynamics of these compounds, as well as their potential use in other therapeutic areas .
属性
IUPAC Name |
3-[2-[(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)methyl]-1-methylcyclopropyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O6/c1-9-12-8-24-17(22)14(12)15(21)11(16(9)23-3)6-10-7-18(10,2)5-4-13(19)20/h10,21H,4-8H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUZLDOXUBRWHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC3CC3(C)CCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropane Mycophenolic Acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

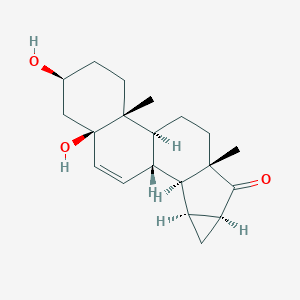
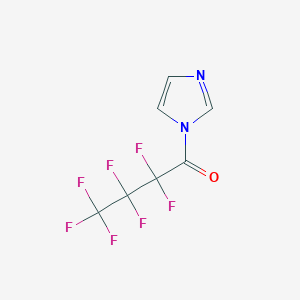

![Benzo[b]thiophene-3-methanol, 7-chloro-](/img/structure/B124999.png)
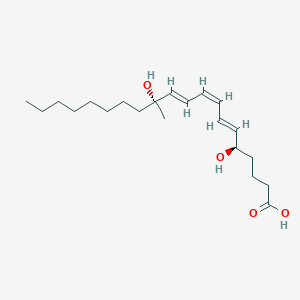

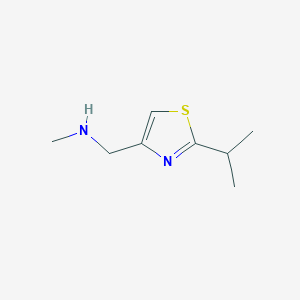




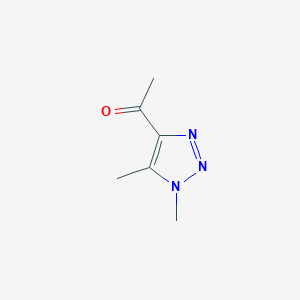
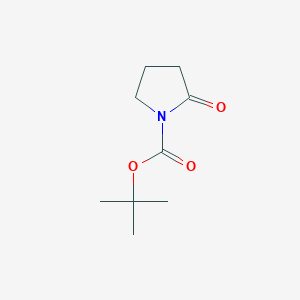
![1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B125027.png)